N1‑Difluoroethyl vs. N1‑Methyl: 3.4‑Fold Improvement in LCK Selectivity and Superior Microsomal Stability in HPK1 Inhibitor Series
In a matched molecular pair comparison from the same HPK1 inhibitor chemotype, replacing the N1‑methyl group with an N1‑2,2‑difluoroethyl group improved selectivity against the off‑target kinase LCK by 3.4‑fold (LCK IC50 increased from 5,100 nM to 17,400 nM) while maintaining HPK1 potency (<3 nM) and similar IL‑2 secretion induction (EC50 72 nM vs. 66 nM) [1]. Additionally, the difluoroethyl analog exhibited markedly lower human liver microsome intrinsic clearance (HLM Clint <3.0 vs. <5.6 µL min⁻¹ mg⁻¹) [1]. Aqueous solubility was also improved (13 µM vs. 7.3 µM) [1].
| Evidence Dimension | HPK1 inhibitor selectivity (LCK IC50) and human liver microsome stability (HLM Clint) |
|---|---|
| Target Compound Data | N1‑difluoroethyl analog 16a: HPK1 IC50 <3 nM; LCK IC50 17,400 nM; IL‑2 EC50 72 nM; HLM Clint <3.0 µL min⁻¹ mg⁻¹; aq. solubility 13 µM |
| Comparator Or Baseline | N1‑methyl analog 6: HPK1 IC50 <3 nM; LCK IC50 5,100 nM; IL‑2 EC50 66 nM; HLM Clint <5.6 µL min⁻¹ mg⁻¹; aq. solubility 7.3 µM |
| Quantified Difference | 3.4‑fold improvement in LCK selectivity; ≥1.9‑fold improvement in HLM stability; 1.8‑fold higher aqueous solubility |
| Conditions | Biochemical ADP‑Glo kinase assay (HPK1, GLK, LCK); primary human T‑cell IL‑2 secretion assay; human liver microsome stability assay; kinetic solubility at pH 7.4. |
Why This Matters
For procurement decisions in kinase‑focused drug discovery, the difluoroethyl analog provides a superior selectivity window against LCK and a significantly lower metabolic clearance risk compared to the methyl analog, reducing the probability of off‑target T‑cell signaling antagonism and enabling more reliable in vivo PK/PD correlations.
- [1] Metrano, A. J. et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med. Chem. 2025, 16, 3522‑3529. Table 1. View Source
